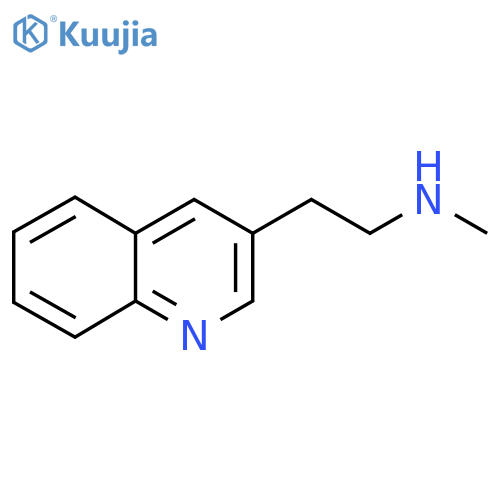Cas no 1249304-98-0 (methyl2-(quinolin-3-yl)ethylamine)

1249304-98-0 structure
商品名:methyl2-(quinolin-3-yl)ethylamine
methyl2-(quinolin-3-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(quinolin-3-yl)ethylamine
- 1249304-98-0
- methyl[2-(quinolin-3-yl)ethyl]amine
- AKOS011895299
- EN300-1842370
-
- インチ: 1S/C12H14N2/c1-13-7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-5,8-9,13H,6-7H2,1H3
- InChIKey: JEFSUPKENOECRZ-UHFFFAOYSA-N
- ほほえんだ: N(C)CCC1=CN=C2C=CC=CC2=C1
計算された属性
- せいみつぶんしりょう: 186.115698455g/mol
- どういたいしつりょう: 186.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
methyl2-(quinolin-3-yl)ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842370-0.05g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-2.5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-0.1g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-10.0g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1842370-0.5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-1g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-10g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1842370-1.0g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1842370-0.25g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.25g |
$906.0 | 2023-09-19 |
methyl2-(quinolin-3-yl)ethylamine 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1249304-98-0 (methyl2-(quinolin-3-yl)ethylamine) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量